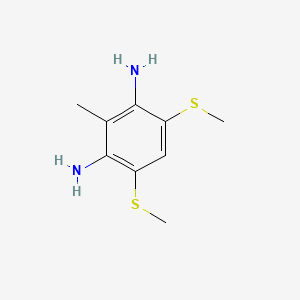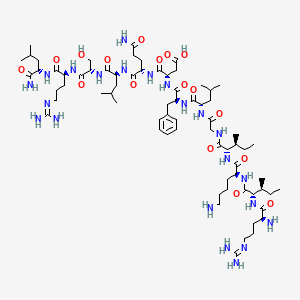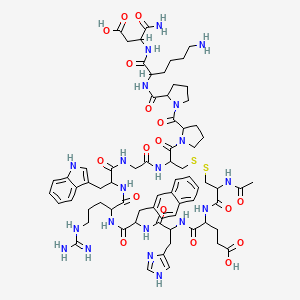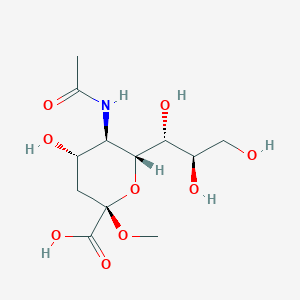
2-O-Methyl-b-D-N-acetylneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid and its analogs involves multi-step chemical processes. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside is a common starting material. Through a series of derivatization reactions involving thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine, followed by transformation with iodomethane and reduction, various deoxy derivatives of N-acetylneuraminic acid are obtained. These derivatives are then hydrolyzed to afford the desired sialic acid analogs, demonstrating the compound's synthetic flexibility and the ability to generate structural variations for further study (Schreiner, Christian, & Zbiral, 1990).
Molecular Structure Analysis
The molecular dynamics simulation and quantum mechanical calculations provide insight into the three-dimensional structure and conformation of α-Neu5Ac in biological environments. These studies reveal two conformational models stabilized by water-mediated hydrogen bonds, emphasizing the complex interplay between molecular structure and biological function (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Chemical Reactions and Properties
The chemical reactions involving 2-O-Methyl-b-D-N-acetylneuraminic acid highlight its reactivity and interaction with enzymes. For example, certain sialic acid analogs demonstrate varying degrees of activation by CMP-sialate synthase, indicating their potential utility in probing the enzymatic mechanisms of sialic acid biosynthesis and function (Schreiner, Christian, & Zbiral, 1990).
Physical Properties Analysis
The crystal structure of N-acetylneuraminic acid methyl ester monohydrate, closely related to 2-O-Methyl-b-D-N-acetylneuraminic acid, provides essential insights into the compound's physical properties. The extensive system of hydrogen bonds observed in the crystal lattice suggests strong interactions that could influence the solubility, stability, and reactivity of sialic acid derivatives (O'Connell, 1973).
Chemical Properties Analysis
The modification of sialic acid to produce 2-O-Methyl-b-D-N-acetylneuraminic acid alters its chemical properties, affecting its biological activity and interaction with proteins. For example, the migration of O-acetyl groups in N,O-acetylneuraminic acids can lead to spontaneous transformations, affecting the biological functions of sialic acids and their derivatives. These transformations underline the importance of chemical modifications in determining the biological roles and therapeutic potential of sialic acid analogs (Kamerling, Schauer, Shukla, Stoll, van Halbeek, & Vliegenthart, 1987).
Applications De Recherche Scientifique
Enzymatic Activity and Interaction
- Studies have shown that various derivatives of N-acetylneuraminic acid, including 2-O-Methyl-b-D-N-acetylneuraminic acid, interact differently with enzymes. For instance, 4-O-methyl-N-acetylneuraminic acid exhibits distinct enzyme activity levels and interactions with sialytransferase in microsomal fractions of equine liver, compared to CMP-N-acetylneuraminic acid, suggesting variations in enzyme-substrate affinities and reaction velocities based on structural differences (Beau & Schauer, 1980).
Chemical Properties and Binding Mechanisms
- Research involving the complexation of Ca+2 with various derivatives of N-acetylneuraminic acid, including its methyl ester and α and β methyl glycosides, reveals significant insights into the chemical shift changes upon binding, indicating differential binding strengths and mechanisms between various anomeric forms (Czarniecki & Thornton, 1977).
Inhibitor Synthesis and Pharmacological Potential
- Synthesis studies of 2,3-Dehydro-4-epi-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, have demonstrated its potential as a neuraminidase inhibitor, a finding that suggests applications in the development of antiviral agents (Kumar et al., 1981).
Synthetic Studies for Drug Development
- Synthetic studies on derivatives of N-acetylneuraminic acid, such as 4-O-, 9-O-, and 4,9-Di-O-Acetyl-N-Acetylneuraminic Acids, have been conducted to understand their structural variations and potential applications in developing new drugs or diagnostic tools (Hasegawa et al., 1990).
Safety And Hazards
Currently, there is no specific information available regarding the safety and hazards of 2-O-Methyl-b-D-N-acetylneuraminic acid.
Orientations Futures
2-O-Methyl-b-D-N-acetylneuraminic acid holds immense scientific potential. This versatile material finds applications in various research realms, including drug development, glycobiology, and immunology7. Its unique properties make it a compelling candidate for advancing scientific knowledge and discovering innovative solutions7.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-b-D-N-acetylneuraminic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

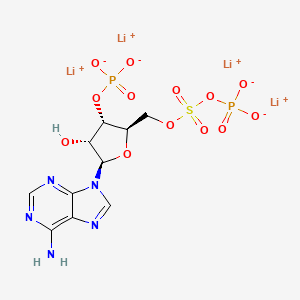
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
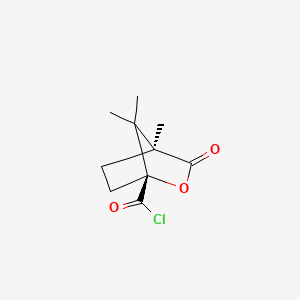
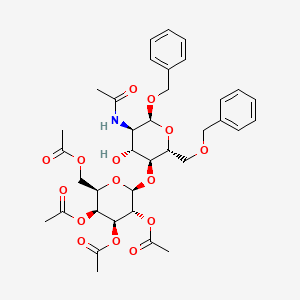
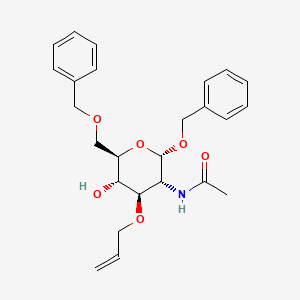

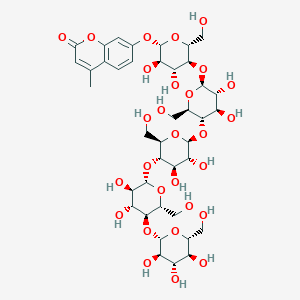
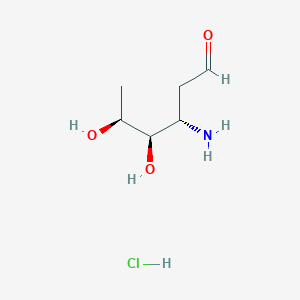
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
